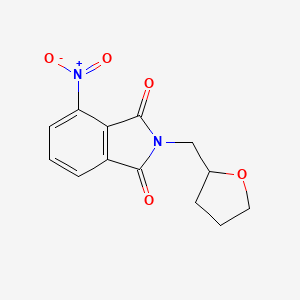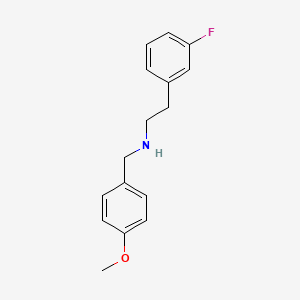![molecular formula C17H10Cl2N2O3S B10954105 (5Z)-2-(4-chloroanilino)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B10954105.png)
(5Z)-2-(4-chloroanilino)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-CHLOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a thiazolone ring, and chlorinated phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-CHLOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 4-chlorophenylthiourea under acidic conditions to form the thiazolone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-CHLOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolone derivatives.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at room temperature.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolone derivatives.
Substitution: Substituted thiazolone derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-CHLOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
相似化合物的比较
Similar Compounds
- 1-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLORO-3-NITROANILINO)-1-PROPANONE
- Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (Z,Z)-
Uniqueness
5-[(Z)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(4-CHLOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is unique due to its combination of a benzodioxole ring and a thiazolone ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities compared to other similar compounds.
属性
分子式 |
C17H10Cl2N2O3S |
|---|---|
分子量 |
393.2 g/mol |
IUPAC 名称 |
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10Cl2N2O3S/c18-10-1-3-11(4-2-10)20-17-21-16(22)15(25-17)6-9-5-13-14(7-12(9)19)24-8-23-13/h1-7H,8H2,(H,20,21,22)/b15-6- |
InChI 键 |
RZMSCIHOXHBQQS-UUASQNMZSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)Cl)S3)Cl |
规范 SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)Cl)S3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(benzenesulfonyl)piperidin-4-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954026.png)
![1-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-cyclohexylthiourea](/img/structure/B10954033.png)
![Propan-2-yl 2-[({4-[(2-chlorophenoxy)methyl]phenyl}carbonyl)amino]benzoate](/img/structure/B10954034.png)
![(2E)-3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B10954040.png)
![4-{(4Z)-4-[3-bromo-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethoxy)-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10954044.png)
![ethyl (2E)-5-(4-fluorophenyl)-7-methyl-2-[(4-methyl-1,3-thiazol-5-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10954045.png)
![ethyl 2-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10954050.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B10954056.png)

![(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone](/img/structure/B10954080.png)
![(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10954083.png)
![4-{[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10954084.png)
![[11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL](4-methylpiperidino)methanone](/img/structure/B10954089.png)

